
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a derivative of adamantane, a cyclic hydrocarbon, and is synthesized through a multi-step process.
作用機序
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide acts as an agonist for mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). Upon binding to these receptors, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide activates a signaling cascade that leads to the modulation of various intracellular pathways, including the activation of protein kinase C (PKC) and the inhibition of adenylyl cyclase. These effects ultimately lead to the enhancement of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the enhancement of LTP, the modulation of synaptic transmission, and the regulation of neuronal excitability. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its high potency and selectivity for mGluRs. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to be a highly specific agonist for group I mGluRs, which allows for precise modulation of these receptors. However, one limitation of using N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, including the development of novel drugs targeting mGluRs, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its effects on other intracellular signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide and its potential as a treatment for neurodegenerative diseases.
合成法
The synthesis of N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves several steps, starting with the reaction between 2-adamantanone and 4-chloro-3,5-dimethylphenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to form the intermediate, which is subsequently treated with ammonia to produce N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. The overall yield of this process is around 30%.
科学的研究の応用
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as an agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in regulating synaptic transmission and plasticity. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to enhance long-term potentiation (LTP) in the hippocampus, a key brain region involved in learning and memory. In pharmacology, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as a tool compound to study the function of mGluRs and their potential as therapeutic targets for various neurological disorders. In medicinal chemistry, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been used as a lead compound to develop novel drugs targeting mGluRs.
特性
IUPAC Name |
N-(2-adamantyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-11-3-17(4-12(2)19(11)21)24-10-18(23)22-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,13-16,20H,5-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLNAWMDKOUQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

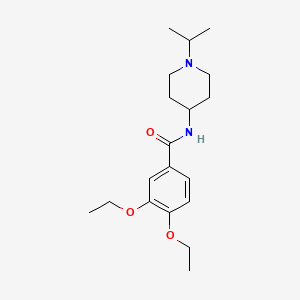
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
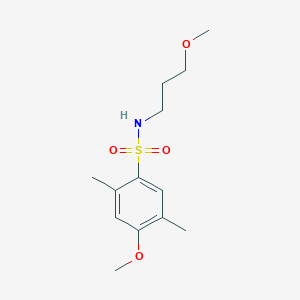
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
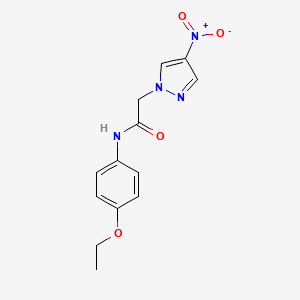
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
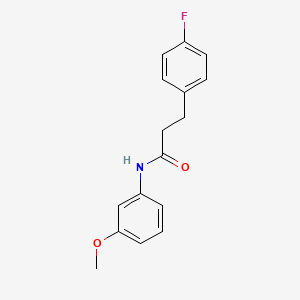
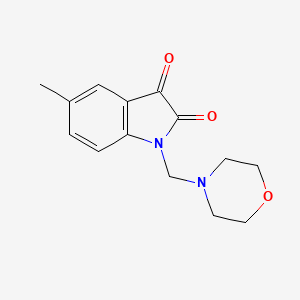
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)